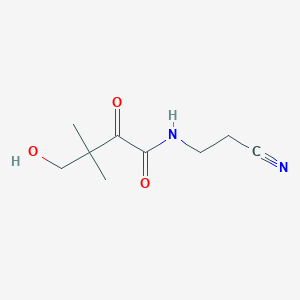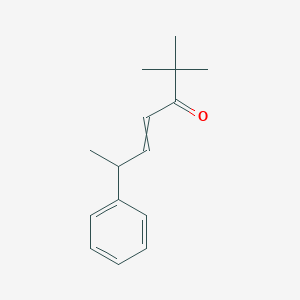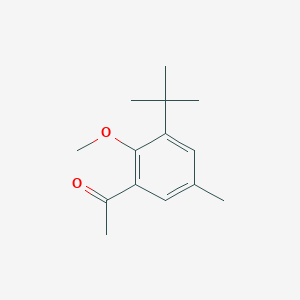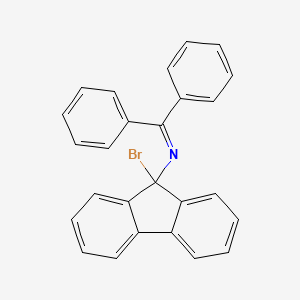
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide: is a chemical compound with a unique structure that includes a cyanoethyl group, a hydroxy group, and a dimethyl-oxobutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide typically involves the reaction of 4-hydroxy-3,3-dimethyl-2-oxobutanamide with 2-cyanoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction conditions.
化学反応の分析
Types of Reactions: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, leading to various biological effects.
類似化合物との比較
- N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
129024-41-5 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,6-12)7(13)8(14)11-5-3-4-10/h12H,3,5-6H2,1-2H3,(H,11,14) |
InChIキー |
TUNCONIKHGGVSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C(=O)C(=O)NCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)



![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)

![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)


